methyl 4-(N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate
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Description
Scientific Research Applications
Synthesis Methods
Methyl 4-(N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate and related compounds are synthesized using various methods. For example, a microwave-assisted one-pot catalyst-free green synthesis method has been developed for similar compounds, offering high yields, short reaction times, and an environmentally friendly approach (Bhat, Shalla, & Dongre, 2015). Another method involves using Tetra-methyl ammonium hydroxide as a mild and efficient catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives in aqueous media (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
Reactivity and Structural Studies
The reactivity of compounds with thiophenyl and tetrahydropyran structures in various reactions, like the Diels-Alder reaction, has been explored to understand their chemical behavior (Al-Omran, Khalik, Al-Awadhi, & Elnagdi, 1996). Detailed studies on the stereochemistry of Grignard reactions on conformationally mobile δ-keto esters, closely related to the compound , have been conducted to understand their stereochemical behavior (Colantoni, D. Maio, Vecchi, Zeuli, & Quagliata, 1978).
Quantum Mechanical and Spectroscopic Investigations
Quantum mechanical calculations and spectroscopic studies, like FT-IR, FT-Raman, and UV, have been conducted on similar compounds to analyze their molecular structure and electronic properties (Govindasamy & Gunasekaran, 2015).
Biological Activities
Research has been carried out to synthesize and characterize derivatives of similar compounds for potential biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013). Additionally, the synthesis and characterization of organo-soluble polyphenylquinoxalines with ultra-high refractive indices and low birefringences have been investigated for possible applications in optical materials (Li et al., 2010).
Properties
IUPAC Name |
methyl 4-[(4-thiophen-3-yloxan-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-23-17(20)14-2-4-16(5-3-14)26(21,22)19-13-18(7-9-24-10-8-18)15-6-11-25-12-15/h2-6,11-12,19H,7-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOQCEGKXZSMSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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